molecular formula C22H17ClN4O2 B5967208 5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide

5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide

Cat. No.: B5967208
M. Wt: 404.8 g/mol
InChI Key: WMPSNHVBQCGDQN-UHFFFAOYSA-N
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Description

5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide is a chemical compound with the molecular formula C22H17ClN4O2.

Preparation Methods

The synthesis of 5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide typically involves the reaction of 4-(4-chlorophenyl)phthalazin-1-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide involves the inhibition of VEGFR-2. By binding to the active site of VEGFR-2, it prevents the receptor from interacting with its natural ligand, vascular endothelial growth factor (VEGF). This inhibition disrupts the signaling pathways that promote angiogenesis, thereby inhibiting the growth of new blood vessels that supply nutrients to tumors .

Comparison with Similar Compounds

Similar compounds to 5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide include other phthalazine derivatives that also target VEGFR-2. These compounds may have different substituents on the phthalazine ring or other parts of the molecule, which can affect their potency and selectivity. Some examples include:

  • 4-(4-Chlorophenyl)-1-phthalazinamine
  • 2-Methoxy-N-(4-(4-chlorophenyl)phthalazin-1-yl)benzamide

The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, enhancing its binding affinity and selectivity for VEGFR-2 .

Properties

IUPAC Name

5-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-29-19-11-10-15(12-18(19)21(24)28)25-22-17-5-3-2-4-16(17)20(26-27-22)13-6-8-14(23)9-7-13/h2-12H,1H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPSNHVBQCGDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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